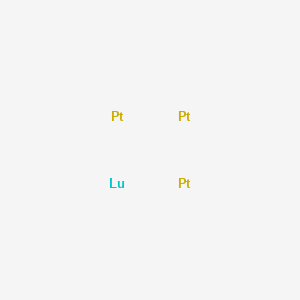
Lutetium--platinum (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lutetium–platinum (1/3) typically involves the direct combination of lutetium and platinum metals under high-temperature conditions. The reaction is carried out in a controlled environment to ensure the proper stoichiometric ratio and to prevent contamination. The metals are heated together until they form a homogeneous alloy .
Industrial Production Methods
Industrial production of lutetium–platinum (1/3) follows similar principles but on a larger scale. The process involves melting the metals in an induction furnace, followed by casting and cooling to form the desired compound. The purity of the starting materials and the control of the reaction environment are crucial to obtaining high-quality lutetium–platinum (1/3) .
Análisis De Reacciones Químicas
Types of Reactions
Lutetium–platinum (1/3) can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen at high temperatures can lead to the formation of oxides.
Reduction: The compound can be reduced back to its constituent metals under certain conditions.
Substitution: Lutetium–platinum (1/3) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in reactions with lutetium–platinum (1/3) include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving lutetium–platinum (1/3) depend on the specific reaction conditions. For example, oxidation can lead to the formation of lutetium oxide and platinum oxide, while reduction can yield pure lutetium and platinum metals .
Aplicaciones Científicas De Investigación
Lutetium–platinum (1/3) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions due to its unique electronic properties.
Materials Science: Lutetium–platinum (1/3) is studied for its potential use in advanced materials, including high-temperature alloys and superconductors.
Medicine: Research is ongoing into the potential use of lutetium–platinum (1/3) in medical applications, such as targeted radiotherapy for cancer treatment
Mecanismo De Acción
The mechanism by which lutetium–platinum (1/3) exerts its effects depends on its application. In catalysis, the compound facilitates chemical reactions by providing an active surface for reactants to interact. In medical applications, lutetium–platinum (1/3) can deliver targeted radiation to cancer cells, causing damage to the DNA and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Lutetium Oxide (Lu2O3): Used in ceramics and as a catalyst.
Platinum Oxide (PtO2): Used in catalysis and as a precursor for other platinum compounds.
Lutetium Chloride (LuCl3): Used in various chemical syntheses and as a precursor for other lutetium compounds.
Uniqueness
Lutetium–platinum (1/3) is unique due to its specific stoichiometric ratio and the combination of properties from both lutetium and platinum. This combination results in a compound with distinct electronic, catalytic, and structural properties that are not found in other similar compounds .
Propiedades
Número CAS |
12136-63-9 |
|---|---|
Fórmula molecular |
LuPt3 |
Peso molecular |
760.2 g/mol |
Nombre IUPAC |
lutetium;platinum |
InChI |
InChI=1S/Lu.3Pt |
Clave InChI |
OFCUFHPNHJLOSF-UHFFFAOYSA-N |
SMILES canónico |
[Lu].[Pt].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


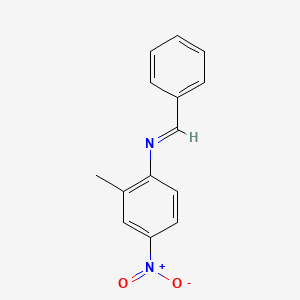
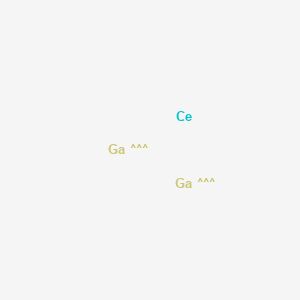
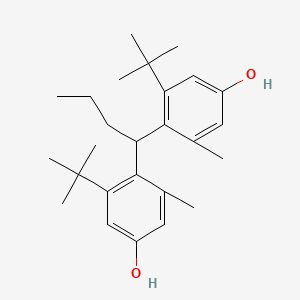
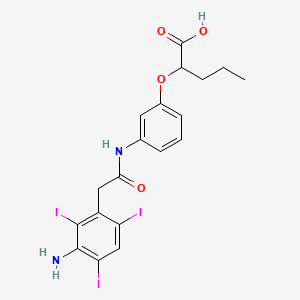
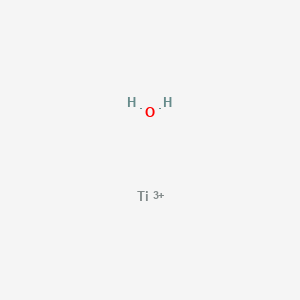
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

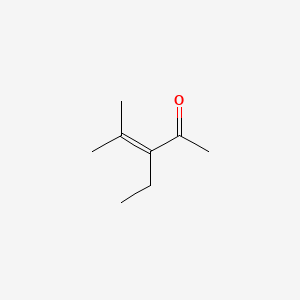
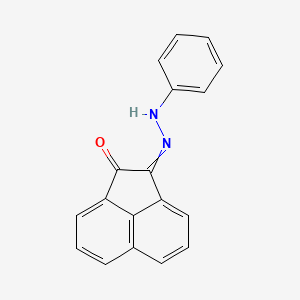
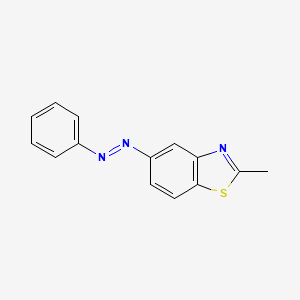
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
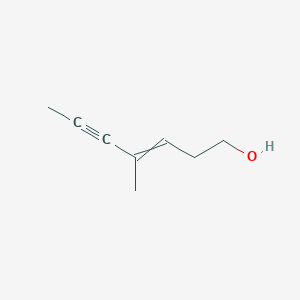

![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)
